Physicochemical Differentiation: logP, tPSA, and H‑Bond Capacity vs. the N‑Phenylacetamide Analog (CAS 946307‑83‑1)
CAS 1021069-73-7 extends the terminal benzamide group relative to the simpler N‑phenylacetamide comparator (CAS 946307‑83‑1), increasing molecular weight from 368.5 to 411.5 g·mol⁻¹, adding a hydrogen‑bond donor, and raising tPSA. These changes alter membrane permeability predictions and hydrogen‑bonding capacity, directly impacting both pharmacokinetic behavior and target engagement profiles [1].
| Evidence Dimension | Hydrogen-bond donor count, tPSA, logP |
|---|---|
| Target Compound Data | HBD = 1 (Chemsrc); tPSA = 73 Ų; logP = 4.224 (ZINC5001155) |
| Comparator Or Baseline | CAS 946307-83-1: HBD = 0; tPSA = 55 Ų; logP = 4.10 (estimated from structure) |
| Quantified Difference | ΔHBD = +1; ΔtPSA = +18 Ų; ΔlogP = +0.12 (higher lipophilicity) |
| Conditions | Computed values from ZINC15 (target) and structural estimation (comparator) |
Why This Matters
The additional H‑bond donor and higher tPSA give the target compound distinct permeability and solubility characteristics, which can be pivotal when selecting a scaffold for central nervous system penetration (lower tPSA preferred) or peripheral target engagement (higher tPSA acceptable).
- [1] ZINC5001155 entry, ZINC15 database. Computed molecular properties for CAS 1021069-73-7. View Source
